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Compound of Interest
Compound Name: Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
CAS No.: 379254-55-4

cat. No.: B1275129

The piperidine ring is a "highly privileged scaffold" in medicinal chemistry, forming the core of numerous clinically
approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS) and
cancer.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as
modulating lipophilicity and water solubility, providing hydrogen bond donors and acceptors, and enhancing metabolic
stability.[1]

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a functionalized derivative of this critical scaffold. It serves not as
an end-product, but as a crucial intermediate. The presence of the reactive chloroacetyl group on the piperidine
nitrogen transforms the stable core into a versatile electrophilic handle, enabling chemists to introduce a wide variety of
functional groups and build more complex molecular architectures through nucleophilic substitution. Its precursor, ethyl
piperidine-3-carboxylate, is a known starting material for synthesizing compounds like DPP-4 inhibitors, serotonin-
noradrenaline reuptake inhibitors (SNRIs), and GABA uptake inhibitors, highlighting the therapeutic avenues unlocked
by this chemical family.[2]

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundation of all subsequent research. Ethyl 1-(2-chloroacetyl)piperidine-3-
carboxylate is registered under a specific CAS number, which distinguishes it from its isomers and related compounds.

Property Value Source
CAS Number 379254-55-4 [3]
Molecular Formula C10H16CINO3 [4]
Molecular Weight 233.69 g/mol [4]
Canonical SMILES CCOC(=0)C1CCCNC1C(=0)CCl -

ethyl 1-(2-chloroacetyl)piperidine-3-
IUPAC Name Y vhpip -
carboxylate
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Note: Physical properties such as melting point and boiling point are not readily available in public literature, which is
common for reactive intermediates not typically isolated as final products for commercial sale.

Synthesis: A Mechanistic Approach to N-Acylation

The primary route to synthesizing Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is the N-acylation of its parent
amine, ethyl piperidine-3-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of
chloroacetyl chloride.[3] The lone pair of electrons on the piperidine nitrogen acts as the nucleophile. The choice of
reagents and conditions is critical for ensuring high yield and purity.

« Chloroacetyl Chloride: This acylating agent is highly reactive due to the electron-withdrawing effects of both the
carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.

« Non-Nucleophilic Base: A base, typically a tertiary amine like triethylamine (EtsN), is essential.[3][5] Its purpose is to
neutralize the hydrochloric acid (HCI) byproduct generated during the reaction.[3] Without this base, the HCI would
protonate the starting piperidine amine, rendering it non-nucleophilic and halting the reaction.

« Aprotic Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is used to dissolve the reactants without
participating in the reaction.[3]

o Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to control the
reaction rate, prevent undesirable side reactions, and minimize the degradation of the product.[3]
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Caption: Mechanism of Nucleophilic Acyl Substitution.

Verifiable Experimental Protocol
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This protocol is a self-validating system, designed for reproducibility and control. Each step has a clear scientific
rationale aimed at maximizing product yield and purity.
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Rationale and In-Field

Step Action Reagents and Conditions .
Insights
Using anhydrous DCM is
Dissolve ethyl piperidine-3- critical to prevent hydrolysis
carboxylate (1.0 equiv.) and of the highly reactive
1 Reactant Preparation triethylamine (1.5 equiv.) in chloroacetyl chloride. The
anhydrous dichloromethane excess base ensures
(DCM). complete neutralization of
the HCI byproduct.[3]
This step is paramount for
controlling the exothermic
) Temperature Control Cool the solution to 0-5 °C reaction, preventing the
using an ice bath. formation of impurities and
ensuring the stability of the
desired product.[3]
Slow, dropwise addition
Add chloroacetyl chloride prevents a sudden
] - (1.1 equiv.) dropwise to the temperature spike
3 Acylating Agent Addition . ]
cooled solution while (exotherm) and allows for
maintaining vigorous stirring.  controlled, selective N-
acylation.[3][6]
The reaction is typically
Stir the mixture at 0-5 °C for  rapid. TLC allows for visual
4 Reaction Monitoring 1-2 hours. Monitor reaction confirmation that the starting
progress using Thin Layer amine has been consumed,
Chromatography (TLC). signaling the reaction's
completion.
Quench the reaction by This step neutralizes any
) adding water or a saturated remaining acid chloride and
5 Workup: Quenching ) . ) . )
aqueous solution of sodium acid, officially stopping the
bicarbonate. reaction.[3]
Washing removes water-
Transfer the mixture to a soluble byproducts (like
separatory funnel, separate triethylammonium chloride)
6 Workup: Extraction the organic layer, and wash and impurities.[7] The brine

it sequentially with water and

wash helps to remove

brine. residual water from the
organic layer.
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Dry the organic layer over an

anhydrous drying agent This removes the final traces
) ) (e.g., Na2SOa4 or MgSO0a4), of water before solvent
7 Drying and Isolation . _—
filter, and evaporate the removal, yielding the crude
solvent under reduced product.[7]
pressure.
. . This final step removes any
Purify the crude product via ) )
o unreacted starting materials
8 Purification column chromatography on

» T and side products, yielding
silica gel or recrystallization.
the pure target compound.[3]

digraph "Synthesis Workflow" {
graph [

layout=dot,

rankdir=TB,

splines=ortho,

nodesep=0.4,

bgcolor="#F1F3F4"

1;

node [
shape=box,
style="rounded, filled",
fontname="Arial",
fontsize=12,
fillcolor="#4285F4",
fontcolor="#FFFFFF"

1;

edge [
color="#5F6368",
arrowhead=vee

1;

// Nodes

Start [label="Dissolve Amine & Base in DCM"];
Cool [label="Cool to 0-5 °C"1;

Add [label="Add Chloroacetyl Chloride"];

React [label="Stir & Monitor (TLC)"1;

Quench [label="Quench with H20 / NaHC0s3"];
Extract [label="Separate & Wash Organic Layer"];
Dry [label="Dry with Na2S04"];

Isolate [label="Evaporate Solvent"];

Purify [label="Purify (Chromatography)"];

Final [label="Pure Product", fillcolor="#34A853"1];
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// Flow
Start -> Cool -> Add -> React -> Quench -> Extract -> Dry -> Isolate -> Purify -> Final;

}

Caption: Step-by-step synthesis workflow diagram.

Applications in Drug Discovery and Synthesis

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a classic electrophilic building block. The carbon-chlorine bond is
polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the
straightforward introduction of diverse functionalities, a cornerstone of modern medicinal chemistry library synthesis.

Strategic Value:

« Linker Chemistry: The chloroacetyl group can react with amines, thiols, or alcohols to link the piperidine core to other
pharmacophores or scaffolds.

+ Synthesis of Heterocycles: The reactive handle can be used in cyclization reactions to form more complex, multi-ring
systems.

* Access to Diverse Chemical Space: By varying the nucleophile used to displace the chloride, chemists can rapidly
generate a large library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is not widely available,
its hazards can be inferred from its constituent parts: a piperidine derivative and a chloroacetylating agent.

« Chloroacetylating Agents: Compounds like chloroacetyl chloride and ethyl chloroacetate are known to be
lachrymatory (tear-inducing), corrosive, and may cause severe skin, eye, and respiratory tract irritation.[8]

« Piperidine Derivatives: These can have a range of toxicological effects. Related compounds like 1-(2-
Chloroethyl)piperidine are classified as harmful or fatal if swallowed and cause skin and eye irritation.[9][10]

Based on this analysis, the following precautions are mandatory.
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Hazard Category (Inferred) GHS Pictogram (Anticipated) Precautionary Statement
o Toxic if swallowed, in contact with skin,
Acute Toxicity Skull and Crossbones N
or if inhaled.
) ) o ) Causes severe skin burns and eye
Skin Corrosion/Irritation Corrosion
damage.[10]
Respiratory Irritation Exclamation Mark May cause respiratory irritation.[11]

Handling Protocol:

Always handle this compound inside a certified chemical fume hood.[10]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat,
and chemical splash goggles.

Avoid inhalation of dust, vapors, or mists.[9]

Prevent contact with skin and eyes. In case of exposure, flush the affected area immediately with copious amounts of
water for at least 15 minutes and seek medical attention.[9]

Storage:

« Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as
strong oxidizing agents and bases.[10]

« Given its reactivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent
degradation.

Conclusion

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate represents more than just a chemical formula; it is a strategic tool
for molecular architects. Its synthesis is a well-understood and controllable process rooted in fundamental organic
chemistry principles. The true value of this intermediate lies in the reactive chloroacetyl handle, which unlocks access to
a vast chemical space, enabling the synthesis of novel compounds for drug discovery. For any research organization
working with piperidine-based therapeutics, a thorough understanding of the synthesis, handling, and application of this
key building block is not just beneficial—it is essential for innovation and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or
implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ress Hast

advanced chemicals, empowering scientists and researchers to drive Ontario, CA 91761, United States

progress in science and industry. Phone: (601) 213-4426
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